
1-Ethyl-N-(4-fluorobenzyl)-1H-pyrazol-4-amine
Description
Core Pyrazole Architecture and Substitution Patterns
The pyrazole ring in 1-ethyl-N-(4-fluorobenzyl)-1H-pyrazol-4-amine adopts a planar conformation with sp²-hybridized nitrogen atoms. This aromatic system supports conjugation, stabilizing the molecule through resonance delocalization. The substituents at positions 1 and 4 distinguish it from simpler pyrazoles:
- N1-Alkylation : The ethyl group at position 1 enhances metabolic stability by reducing oxidative deamination compared to unsubstituted pyrazoles.
- C4-Substitution : The 4-fluorobenzyl group introduces steric bulk and electron-withdrawing effects, influencing both chemical reactivity and biological interactions.
Table 1: Comparative Analysis of Pyrazole Derivatives
Electronic Effects of Fluorine Substitution
The 4-fluorine atom on the benzyl group exerts a strong inductive (-I) effect, polarizing the aromatic ring and increasing the compound’s affinity for electron-rich biological targets. This substitution also reduces basicity at the amine nitrogen, as shown by computational studies comparing fluorinated and non-fluorinated analogs.
Properties
Molecular Formula |
C12H15ClFN3 |
---|---|
Molecular Weight |
255.72 g/mol |
IUPAC Name |
1-ethyl-N-[(4-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H14FN3.ClH/c1-2-16-9-12(8-15-16)14-7-10-3-5-11(13)6-4-10;/h3-6,8-9,14H,2,7H2,1H3;1H |
InChI Key |
MKSHVLQCLGAUGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-N-(4-fluorobenzyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-N-(4-fluorobenzyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding pyrazole-4-carboxylic acid derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Pharmacological Properties
The compound exhibits notable anti-inflammatory and analgesic properties, primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Studies have demonstrated that 1-Ethyl-N-(4-fluorobenzyl)-1H-pyrazol-4-amine effectively reduces pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, indicating its potential utility in treating inflammatory diseases.
Case Studies
-
Case Study 1: Anti-inflammatory Effects
In vitro analyses have shown that the compound significantly decreases inflammatory markers in cell cultures exposed to inflammatory stimuli. This suggests its potential as a therapeutic agent for conditions like arthritis and other inflammatory disorders . -
Case Study 2: Analgesic Activity
Animal model studies indicate that administration of this compound results in a marked reduction in pain responses, supporting its application in pain management therapies. The mechanisms involved may include modulation of pain pathways through COX inhibition .
Enzyme Inhibition Studies
Research involving enzyme inhibition has highlighted the role of pyrazole derivatives, including this compound, in targeting specific enzymes related to metabolic pathways. For instance, studies have focused on its inhibitory effects on kinases involved in cancer progression, suggesting a potential role in cancer therapy .
Antimicrobial Activity
Recent investigations have explored the compound's efficacy as an antibiotic adjuvant. It has been tested against various bacterial strains to evaluate its synergistic effects when combined with existing antibiotics, demonstrating promising results .
Novel Material Development
The unique chemical structure of this compound has led to explorations in material science, particularly in developing materials with specific electronic or optical properties. These applications are crucial for advancing technologies such as sensors and electronic devices .
Mechanism of Action
The mechanism of action of 1-Ethyl-N-(4-fluorobenzyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-Ethyl-N-(4-fluorobenzyl)-1H-pyrazol-4-amine with structurally related pyrazole-4-amine derivatives:
Key Differences and Implications
Substituent Effects on Bioactivity :
- The trifluoromethyl group in 1-(4-Fluorobenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine enhances metabolic stability and potency as a GLUT1 inhibitor compared to the ethyl-substituted target compound .
- The 4-fluorobenzyl group, common in the target compound and N-(4-Fluorobenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine , is associated with kinase inhibitor development due to its electronic and steric properties .
Synthetic Efficiency :
- The trifluoromethyl-containing analog () was synthesized with a high yield (89%), while copper-catalyzed reactions for similar compounds (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ) achieved lower yields (17.9%), highlighting the challenge of introducing bulky substituents .
Pharmacokinetic Properties :
- Fluorine substitution improves membrane permeability and metabolic stability, as seen in kinase inhibitors like [4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine , which exhibits high-resolution crystallographic data for target validation .
Biological Activity
1-Ethyl-N-(4-fluorobenzyl)-1H-pyrazol-4-amine is a synthetic organic compound classified as a pyrazole derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. Its unique structural features, including an ethyl group and a 4-fluorobenzyl moiety, contribute to its interaction with various biological targets.
Structural Characteristics
The molecular formula of this compound is C13H16FN3, with a molecular weight of 233.28 g/mol. The compound features a pyrazole ring that is integral to its biological activity.
Property | Details |
---|---|
Molecular Formula | C13H16FN3 |
Molecular Weight | 233.28 g/mol |
Structural Characteristics | Pyrazole ring, ethyl group, 4-fluorobenzyl group |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
1. Anti-inflammatory Activity
Studies have demonstrated that compounds similar to this compound possess anti-inflammatory properties. The presence of the fluorophenylmethyl group enhances binding affinity to specific molecular targets involved in inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.
2. Analgesic Properties
The compound has been investigated for its analgesic effects, which are crucial for pain management therapies. Its mechanism involves modulation of pain signaling pathways, although specific studies on this compound's analgesic activity are still limited .
3. Anticancer Potential
Preliminary research suggests that pyrazole derivatives can inhibit various cancer cell lines. The structural configuration of this compound may confer selective cytotoxicity against certain cancer types, warranting further investigation into its anticancer properties .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within the body. The fluorophenylmethyl group enhances these interactions, potentially leading to modulation of cellular pathways by inhibiting or activating enzymes crucial for various biological processes .
Case Studies
Several studies have explored the pharmacological potential of pyrazole derivatives closely related to this compound:
- Study on CDK Inhibition : A related pyrazole derivative demonstrated potent CDK2 inhibitory activity, with sub-micromolar antiproliferative effects against multiple cancer cell lines. This suggests that similar compounds may exhibit comparable anticancer properties .
- Antimicrobial Activity : Research has shown that pyrazole derivatives possess antimicrobial properties against various bacterial strains, indicating potential applications in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.